molecular formula C13H15N3O4S B2407441 Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate CAS No. 1396885-66-7

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

Cat. No.: B2407441
CAS No.: 1396885-66-7
M. Wt: 309.34
InChI Key: MRUDCSXFPZPPHH-UHFFFAOYSA-N
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Description

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted thiophene and oxadiazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is unique due to its combination of a thiophene ring, an oxadiazole ring, and an ester functional group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-19-11(18)5-4-10(17)14-13-16-15-12(20-13)9-6-8(2)7-21-9/h6-7H,3-5H2,1-2H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUDCSXFPZPPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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